Lipophilicity Differentiation vs. N‑Ethyl‑Substituted Analog: XLogP3 Comparison
The target compound exhibits significantly higher computed lipophilicity (XLogP3 = 3.2 [1]) than its N‑ethyl analog (N‑ethyl‑4‑(pyrazin‑2‑yloxy)piperidine‑1‑carboxamide, C₁₃H₁₉N₄O₂, MW 279.32 g·mol⁻¹), which has an estimated XLogP3 ≈ 1.3 [2] by comparison with structurally analogous N‑ethyl piperidine‑carboxamides in PubChem. The ∆XLogP3 ≈ 1.9 log unit increase arises from the replacement of the ethyl group (2 carbons) with the benzhydryl moiety (13 carbons).
| Evidence Dimension | Calculated partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 |
| Comparator Or Baseline | N‑ethyl‑4‑(pyrazin‑2‑yloxy)piperidine‑1‑carboxamide: estimated XLogP3 ≈ 1.3 (extrapolated from PubChem entries for N‑ethyl piperidine‑carboxamides of similar topology) |
| Quantified Difference | ∆XLogP3 ≈ +1.9 (target more lipophilic) |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2025.09.15); NRG‑based estimates for comparator |
Why This Matters
Higher lipophilicity is a prerequisite for blood‑brain barrier penetration and membrane partitioning, making the target compound a more suitable candidate for CNS‑oriented screening libraries than the lower‑logP N‑ethyl analog.
- [1] PubChem CID 71799294, Computed Properties section. XLogP3 = 3.2. https://pubchem.ncbi.nlm.nih.gov/compound/1448072-14-7 (accessed 2026-04-28). View Source
- [2] PubChem entries for N‑ethyl piperidine‑carboxamides (e.g., CID 23457022, CID 12151206). Estimated XLogP3 range 1.0–1.6 for analogs lacking extended aromatic substitution. National Center for Biotechnology Information. (accessed 2026-04-28). View Source
